5-Bromo-2,3,4-trichloropyridine
Overview
Description
5-Bromo-2,3,4-trichloropyridine is a halogenated pyridine derivative with the molecular formula C5HBrCl3N and a molecular weight of 261.33 g/mol . This compound is characterized by the presence of bromine and three chlorine atoms attached to a pyridine ring, making it a highly substituted aromatic compound. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-2,3,4-trichloropyridine typically involves halogenation reactions. One common method involves the bromination and chlorination of pyridine derivatives under controlled conditions. For instance, starting with 2,3,4-trichloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective substitution at the desired position.
Chemical Reactions Analysis
5-Bromo-2,3,4-trichloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or esters in the presence of a palladium catalyst and a base.
Scientific Research Applications
5-Bromo-2,3,4-trichloropyridine is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2,3,4-trichloropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms on the pyridine ring enhance its ability to form strong interactions with these targets, leading to inhibition or modulation of their activity . The compound’s electron-withdrawing groups also influence its reactivity and binding affinity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
5-Bromo-2,3,4-trichloropyridine can be compared with other halogenated pyridines, such as:
5-Bromo-2,4-dichloropyridine: This compound has one less chlorine atom, which affects its reactivity and applications.
3-Bromo-4-chloropyridine:
5-Bromo-2,3-dichloropyridine: Similar to this compound but with fewer chlorine atoms, impacting its chemical properties and reactivity.
The unique combination of bromine and three chlorine atoms in this compound makes it particularly useful in specific synthetic and research applications, distinguishing it from its analogs.
Properties
IUPAC Name |
5-bromo-2,3,4-trichloropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrCl3N/c6-2-1-10-5(9)4(8)3(2)7/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRXCEKFVWKPDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrCl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699489 | |
Record name | 5-Bromo-2,3,4-trichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10699489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873397-71-8 | |
Record name | 5-Bromo-2,3,4-trichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10699489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.